molecular formula C7H10N2O2 B063050 Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate CAS No. 166182-90-7

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B063050
M. Wt: 154.17 g/mol
InChI Key: CONOJFVXWDLLCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate derivatives can be achieved through various synthetic routes. One method involves the metal/organo relay catalysis in a one-pot synthesis from 5-methoxyisoxazoles and pyridinium ylides, utilizing a FeCl2/Et3N binary catalytic system. This approach permits the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, leading to the formation of methyl 4-piperidinopyrrole-2-carboxylates upon catalytic reduction of the ylides (Galenko et al., 2015).

Scientific Research Applications

  • Synthesis Techniques and Transformations:

    • A method for synthesizing methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones via a series of reactions, including reductive isoxazole ring-opening, is discussed in a study by Galenko et al. (2019). The resulting compounds are used for intra/intermolecular azo coupling and carbene insertions (Galenko et al., 2019).
  • Catalytic Synthesis:

    • Galenko et al. (2015) describe a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system. This process introduces substituents at the pyrrole nitrogen via nucleophilic reactions (Galenko et al., 2015).
  • Antimicrobial Applications:

    • Hublikar et al. (2019) synthesized novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their antimicrobial activities. The presence of heterocyclic rings and methoxy groups increased the antimicrobial potency (Hublikar et al., 2019).
  • Oxidation Studies:

    • Cirrincione et al. (1987) studied the oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles and analyzed the structure of the oxidation products (Cirrincione et al., 1987).
  • Synthesis of N-Protected Pyrrole Derivatives:

    • Grošelj et al. (2013) developed a synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are precursors to various functionalized heterocycles (Grošelj et al., 2013).
  • Antitumor Evaluation:

    • Liu et al. (2006) prepared and evaluated 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid esters for cytotoxicity against cancer cell lines, demonstrating significant cytotoxic effects (Liu et al., 2006).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The hazard statements include H301 (Toxic if swallowed) . Precautionary measures include P301 + P330 + P331 + P310 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

methyl 5-amino-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONOJFVXWDLLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582067
Record name Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

166182-90-7
Record name Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.31 g (7.4 mmol) of methyl N-methyl-5-nitro-2-pyrrolecarboxylate, 400 mg of palladium on carbon (10%) and 50 ml of methanol were introduced into a reactor. The mixture was hydrogenated at room temperature and at a pressure of 7 bar for 2 hours. The catalyst was filtered, washed twice with 25 ml of methanol and the filtrates evaporated. 1.1 g (100%) of the expected amine was recovered in the form of a dark red oil.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate
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Citations

For This Compound
1
Citations
SY Cheng, L Delgado-Cruzata, CC Clement… - Bioorganic …, 2022 - Elsevier
… Mitomycin A monoadduct (7b) or ICL (7a) (0.033 µmol) were incubated with methyl 5-amino-1-methyl-1H-pyrrole-2-carboxylate (0.33 µmol, 51 µg) in methanol (1 mL) at 30 C. The …
Number of citations: 1 www.sciencedirect.com

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